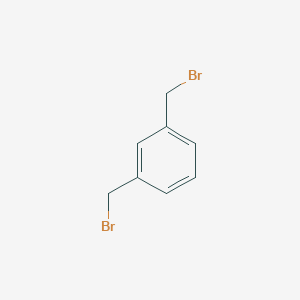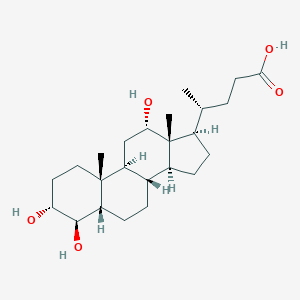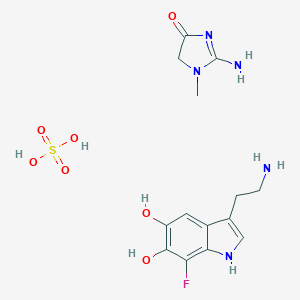
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is a synthetic derivative of indole and imidazole, which are two important classes of organic compounds with diverse biological activities.
作用机制
The mechanism of action of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, differentiation, and survival.
生化和生理效应
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity in cells.
未来方向
There are several future directions for the research on 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid. These include the development of more potent and selective derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to explore the potential applications of this compound in various fields, including medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a synthetic derivative of indole and imidazole that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound has been shown to have diverse biochemical and physiological effects and has been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives. The future directions for the research on this compound include the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials.
合成方法
The synthesis of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid involves the reaction of 7-fluoroindole-5,6-dione with 2-aminoethyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with 2-amino-3-methylimidazole to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been extensively studied for its potential biological and pharmacological applications. It has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This compound has also been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives.
属性
CAS 编号 |
127685-99-8 |
|---|---|
产品名称 |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
分子式 |
C14H20FN5O7S |
分子量 |
421.4 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-8-9-6(3-7(14)10(8)15)5(1-2-12)4-13-9;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI 键 |
QWLPHRORYKWBHE-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
规范 SMILES |
CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O |
同义词 |
5,6-dihydroxy-7-fluorotryptamine creatinine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



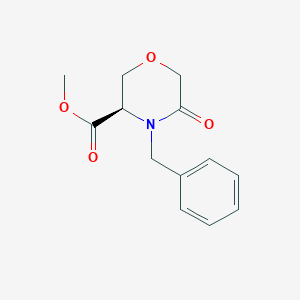
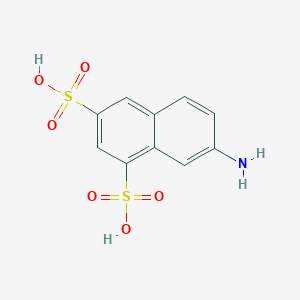
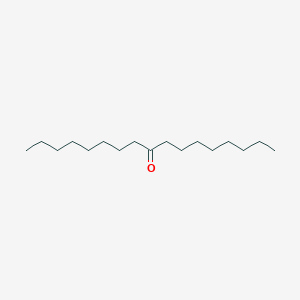
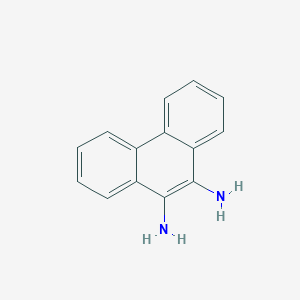
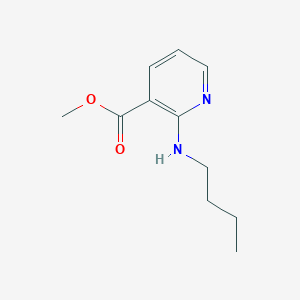
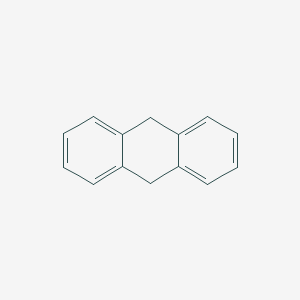
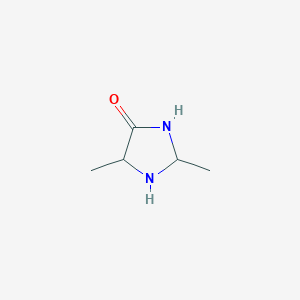
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
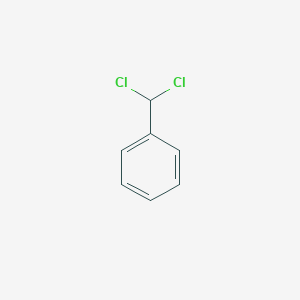
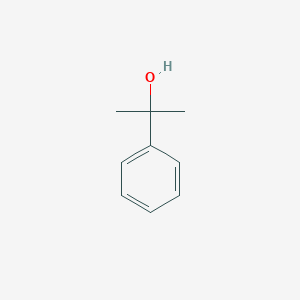
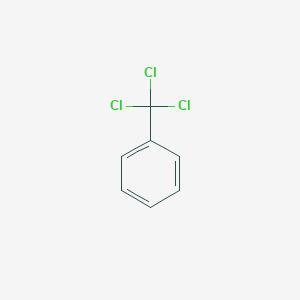
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
